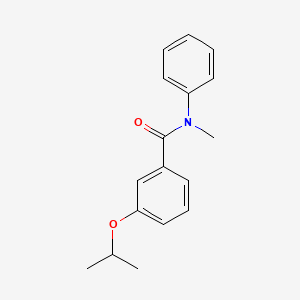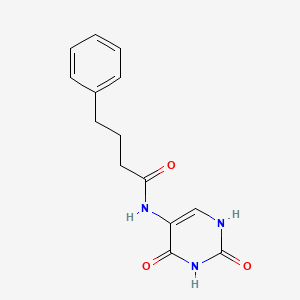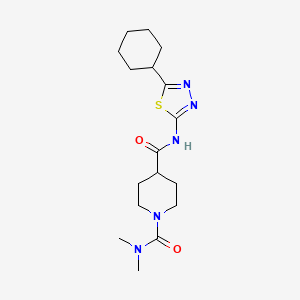
3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their versatile applications in various fields, including medicine, synthetic chemistry, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Benzaldehyde Group: The benzaldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another group, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Imidazol-1-ylethoxy)benzoic acid.
Reduction: 3-(2-Imidazol-1-ylethoxy)benzyl alcohol.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.
Industry: Used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride: Similar structure but with a different position of the ethoxy group.
3-(2-Imidazol-1-ylethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(2-Imidazol-1-ylethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
Uniqueness
3-(2-Imidazol-1-ylethoxy)benzaldehyde;hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Eigenschaften
IUPAC Name |
3-(2-imidazol-1-ylethoxy)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c15-9-11-2-1-3-12(8-11)16-7-6-14-5-4-13-10-14;/h1-5,8-10H,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOGHHKAVMKDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5256387.png)

![2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5256405.png)


![2-[2-[(E)-[1-(4-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B5256422.png)
![N-{3-[(pyridin-4-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B5256425.png)
![N-[1-(4-sec-butylphenyl)propyl]acetamide](/img/structure/B5256427.png)
![4-methoxy-N-[3-(methoxymethyl)phenyl]-3-methylbenzamide](/img/structure/B5256429.png)
![N-{2-[2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoacetyl]phenyl}propanamide](/img/structure/B5256445.png)

![ethyl 2-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5256454.png)
![1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-propyl-1H-1,2,4-triazole](/img/structure/B5256457.png)
